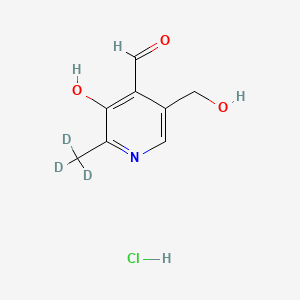

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid (4-OH-3,5-DMBA) is a synthetic compound with a broad range of applications in scientific research. It is a hydrophilic, water-soluble molecule, and is used as a reagent in biochemical and physiological research. 4-OH-3,5-DMBA is a derivative of benzoic acid, and is a potent inhibitor of cytochrome P450 enzymes. It has been used in a variety of research studies, including studies of enzyme inhibition, drug metabolism, and drug binding.

Applications De Recherche Scientifique

Crystalline Structure Analysis

The study of the crystalline structure of various alkoxy-substituted benzoic acids, including derivatives similar to 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid, reveals insights into their molecular features and packing arrangements. These structures, often forming H-bonded dimeric synthons, provide critical understanding in the field of molecular design and material science (Raffo et al., 2014).

Synthesis and Chemical Transformation

Research focused on the synthesis of specific derivatives of benzoic acids, including those structurally related to 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid, is significant in developing new chemical compounds and intermediates for various applications. This includes the creation of food additives and constituents for antibiotics (Dornhagen & Scharf, 1985).

Radiation-Induced Chemical Changes

Studies on the hydroxylation process induced by γ-radiation in benzoic acids provide valuable insights into radiation-induced chemical changes. This research can be crucial for applications in food irradiation and understanding the stability of chemical compounds under radiation exposure (Gaisberger & Solar, 2001).

Potentiometric Titration and Analytical Chemistry

The potentiometric titration of hydroxylated benzoic acids, akin to 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid, using artificial neural networks, is a significant advancement in analytical chemistry. It enhances the precision in determining the concentration of similar compounds (Aktaş & Yaşar, 2004).

Ionization Studies

Investigating the ionization characteristics of substituted benzoic acids, including 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid derivatives, is crucial for understanding their chemical behavior. This research contributes to the broader field of organic chemistry and the study of acid-base reactions (Srivastava, 1967).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies on molecular structures and vibrational spectra of hydroxylated benzoic acids contribute to a deeper understanding of their physical and chemical properties. This research is pivotal in material science, drug design, and molecular modeling (Mathammal et al., 2016).

Molecular Isomerism

Research into the rearrangements and isomerism in the molecular ion of benzoic acid derivatives, including those similar to 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid, sheds light on the complexity of molecular structures and their behavior under specific conditions, aiding in the field of mass spectrometry and molecular physics (Gillis & Porter, 1985).

Propriétés

Numéro CAS |

84759-06-8 |

|---|---|

Nom du produit |

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid |

Formule moléculaire |

C9H4O5D6 |

Poids moléculaire |

204.21 |

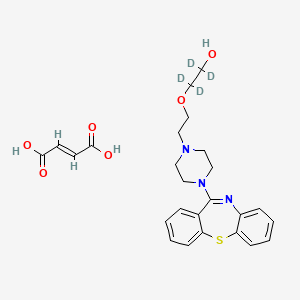

InChI |

InChI=1S/C23H21N3O7S/c27-19(28)9-8-17(22(31)32)25-20(29)15-3-1-2-14(10-15)12-24-16-6-4-13(5-7-16)11-18-21(30)26-23(33)34-18/h1-7,10-11,17,24H,8-9,12H2,(H,25,29)(H,27,28)(H,31,32)(H,26,30,33)/b18-11-/t17-/m1/s1 |

Clé InChI |

YITBSJALJWUAQA-LVSMMTLPSA-N |

SMILES |

C1=CC(=CC(=C1)CNC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)NC(CCC(=O)O)C(=O)O |

Point d'ébullition |

379.5±42.0 °C at 760 mmHg |

Densité |

1.3±0.1 g/cm3 |

Pureté |

95% by HPLC; 98% atom D |

Numéros CAS associés |

530-57-4 (unlabelled) |

Synonymes |

(2R)-2-[[3-[[4-[(Z)-(2,4-dioxothiazolidin-5-ylidene)methyl]anilino]methyl]benzoyl]amino]pentanedioic acid; N-({3-[({4-[(Z)-(2,4-Dioxo-1,3-Thiazolidin-5-Ylidene)methyl]phenyl}amino)methyl]phenyl}carbonyl)-D-Glutamic Acid; VSV |

Étiquette |

Benzoic Acid Impurities |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.